N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]quinoxaline-5-carboxamide
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Overview
Description
N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]quinoxaline-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline core, which is a nitrogen-containing bicyclic structure, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]quinoxaline-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. The indazole moiety is then introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The final step involves the coupling of the quinoxaline and indazole intermediates under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]quinoxaline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline or indazole rings, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-5-carboxylic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]quinoxaline-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]quinoxaline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Such as 2,3-dihydroxyquinoxaline-5-carboxamide, which also exhibit a range of biological activities.
Indazole derivatives: Compounds like 1-methylindazole, known for their pharmacological properties.
Uniqueness
N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]quinoxaline-5-carboxamide is unique due to its specific combination of the quinoxaline and indazole moieties, which may confer distinct chemical and biological properties not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]quinoxaline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-15-6-3-10-21(16(15)2)29-22-11-5-8-19(18(22)14-27-29)28-24(30)17-7-4-9-20-23(17)26-13-12-25-20/h3-4,6-7,9-10,12-14,19H,5,8,11H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWADXUMZTCFFPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(CCC3)NC(=O)C4=C5C(=CC=C4)N=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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